molecular formula C20H31N3O2 B11453836 N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)isoleucinamide

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)isoleucinamide

Cat. No.: B11453836
M. Wt: 345.5 g/mol
InChI Key: APVJNUPPWPHMHA-UHFFFAOYSA-N
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Description

3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a cyclohexyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE typically involves multiple steps, including the formation of the amide bond and the introduction of the pyridine and cyclohexyl groups. Common synthetic routes may involve the use of reagents such as acyl chlorides, amines, and catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amides and derivatives with cyclohexyl and pyridine groups. Examples include:

  • 3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]BUTANOIC ACID
  • 3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PROPANOIC ACID

Uniqueness

What sets 3-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]-N-[(PYRIDIN-3-YL)METHYL]PENTANAMIDE apart is its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

4-methyl-N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H31N3O2/c1-4-15(3)18(20(25)22-13-16-6-5-11-21-12-16)23-19(24)17-9-7-14(2)8-10-17/h5-6,11-12,14-15,17-18H,4,7-10,13H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

APVJNUPPWPHMHA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC1=CN=CC=C1)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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